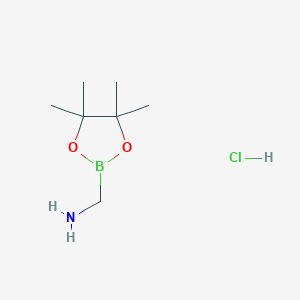

Aminomethylboronic acid pinacol ester hydrochloride

Description

Properties

IUPAC Name |

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BNO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPDIFJIGRZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminomethylboronic acid pinacol ester hydrochloride can be synthesized through various methods. One common approach involves the reaction of aminomethylboronic acid with pinacol in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the boronic ester facilitated by the presence of pinacol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminomethylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding borane or borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Organic Synthesis

AMBEH is extensively used as a reagent in various organic reactions:

- Suzuki-Miyaura Coupling Reactions : It serves as a key building block for forming carbon-carbon bonds, essential in synthesizing complex organic molecules .

- Hydromethylation Reactions : The compound facilitates formal anti-Markovnikov hydromethylation of alkenes, which is valuable in synthesizing branched alcohols and other derivatives .

Medicinal Chemistry

The biological activity of AMBEH has been explored in various contexts:

- Drug Development : Boronic acids and their derivatives are being investigated for their potential as therapeutic agents due to their ability to modify selectivity and pharmacokinetic properties of bioactive molecules. For instance, they have shown anticancer, antibacterial, and antiviral activities .

- Enzyme Inhibition : AMBEH can act as a reversible inhibitor for certain enzymes, which is significant for drug design aimed at targeting specific biological pathways .

Industrial Applications

In industrial settings, AMBEH is utilized for:

- Catalysis : Its catalytic properties make it suitable for advanced materials synthesis and polymer production. The compound's ability to facilitate various chemical transformations under mild conditions enhances its industrial relevance .

- Material Science : AMBEH's unique structure allows it to be incorporated into novel materials with tailored properties for specific applications, such as sensors or drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of AMBEH in practical applications:

- Hydromethylation of Alkenes : A study demonstrated the use of AMBEH in the hydromethylation of alkenes through a radical approach, showcasing its utility in synthesizing complex organic molecules .

- Development of Boron-containing Drugs : Research has indicated that modifications involving boronic acids can enhance the efficacy of existing drugs by improving their pharmacological profiles .

- Enzyme Mechanism Studies : AMBEH has been used to probe enzyme mechanisms by observing changes in activity upon binding, providing insights into enzyme-catalyzed reactions and potential inhibition strategies.

Mechanism of Action

The mechanism of action of aminomethylboronic acid pinacol ester hydrochloride involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its boron-containing group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared with structurally similar boronic acid pinacol esters to highlight differences in reactivity, solubility, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The aminomethyl group in the target compound enhances water solubility (due to the hydrochloride salt) compared to non-ionic analogs like phenylboronic acid pinacol ester . Dimethylamino substituents (e.g., in ) improve stability in coupling reactions but reduce electrophilicity .

Reactivity :

- The target compound undergoes in situ hydrolysis during HATU-mediated coupling, simplifying one-pot syntheses . In contrast, pinanediol esters (e.g., ) require harsh oxidative cleavage .

- Methoxycarbonyl-substituted analogs (e.g., ) exhibit lower reactivity in Suzuki couplings due to steric hindrance .

Solubility: Pinacol esters generally show higher solubility in organic solvents (e.g., chloroform, acetone) than parent boronic acids . However, the aminomethyl group’s polarity reduces solubility in hydrocarbons compared to phenyl analogs .

Safety :

- Most analogs share similar hazards (e.g., H315-H319-H335 for skin/eye irritation) due to the boronic acid core .

Biological Activity

Aminomethylboronic acid pinacol ester hydrochloride (AMBEH), with the molecular formula C₇H₁₆BNO₂·HCl and a molecular weight of 193.48 g/mol, is a boronic ester derivative that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

AMBEH is primarily recognized for its ability to interact with biomolecules, particularly enzymes, through reversible covalent bonding. This interaction can lead to modulation of enzymatic activity, influencing various cellular processes including metabolic pathways and gene expression.

- Enzyme Interaction : AMBEH binds to the active sites of specific enzymes, forming stable complexes that can either inhibit or activate the enzyme's function. This property is crucial for its application in drug development and enzyme mechanism studies.

- Catalytic Protodeboronation : The compound undergoes protodeboronation, a reaction where a boron atom is removed from the molecule, facilitating the formation of new compounds through hydromethylation sequences.

- Cellular Effects : AMBEH influences cell signaling pathways by modulating key signaling proteins, leading to alterations in gene expression and cellular metabolism.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that AMBEH effectively inhibits certain proteases by forming a covalent bond with the active site serine residue. This inhibition has implications for cancer therapy where protease activity is often dysregulated .

- Suzuki-Miyaura Coupling Reactions : AMBEH has been employed as a reagent in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in complex organic molecules. This application underscores its importance in synthetic organic chemistry and medicinal chemistry .

- Boron Neutron Capture Therapy (BNCT) : Preliminary studies suggest that AMBEH could play a role in BNCT for cancer treatment due to its boron content, which can capture neutrons and produce cytotoxic effects on tumor cells.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆BNO₂·HCl |

| Molecular Weight | 193.48 g/mol |

| Storage Temperature | 2-8°C |

| Stability | Stable under standard conditions; degrades under harsh conditions |

Applications in Scientific Research

- Organic Synthesis : AMBEH serves as a building block in the synthesis of boron-containing compounds which are valuable in various chemical applications.

- Biological Studies : The compound is utilized to study enzyme mechanisms and develop boron-based pharmaceuticals.

- Industrial Use : Its catalytic properties make it suitable for applications in advanced materials synthesis and polymer production .

Q & A

Q. What are the standard synthetic routes for preparing aminomethylboronic acid pinacol ester hydrochloride, and how do reaction conditions influence yield?

The synthesis involves cooling to 0°C, adding 10% HCl, and adjusting pH to 6 to precipitate the product . Alternative methods employ catalytic protodeboronation of pinacol boronic esters, which requires radical initiators (e.g., light or peroxides). Yield optimization depends on precise temperature control, pH adjustment, and stoichiometric ratios of reagents. Contradictions in protocols (e.g., pH vs. catalytic methods) may arise from the target application; acidic conditions favor ester stability, while catalytic methods enable scalability for complex molecule synthesis .

Q. How is this compound utilized in Suzuki-Miyaura coupling reactions, and what are its advantages over other boronic esters?

this compound is a key reagent in Suzuki-Miyaura coupling due to its stability and reactivity in forming carbon-carbon bonds. The pinacol ester moiety prevents protodeboronation under basic conditions, enabling compatibility with diverse substrates (e.g., aryl halides). Its steric and electronic properties enhance coupling efficiency in synthesizing pharmaceuticals like (−)-Δ8-THC and cholesterol derivatives .

Q. What are the critical storage and handling considerations for this compound?

The compound must be stored at 2–8°C to prevent decomposition. Moisture-sensitive reactions require anhydrous solvents and inert atmospheres (e.g., N₂ or Ar). Handling protocols should include glovebox use for air-sensitive steps, as boronic esters are prone to hydrolysis under ambient conditions .

Advanced Research Questions

Q. How can UV-vis spectroscopy be employed to monitor reactions involving this compound?

UV-vis spectroscopy (λmax 290 nm) tracks boronic ester conversion in reactions with H₂O₂. For example, the appearance of a 405 nm peak indicates 4-nitrophenol formation, enabling real-time kinetic analysis of H₂O₂-mediated transformations. Buffer selection (e.g., pH 7.27 phosphate buffer) is critical to avoid interference and ensure reproducibility .

Q. What mechanistic insights explain the radical-based protodeboronation of this compound, and how can it be optimized?

Protodeboronation involves a radical chain mechanism initiated by light or peroxides. The pinacol ester stabilizes the boronate radical intermediate, enabling anti-Markovnikov hydromethylation of alkenes. Optimization requires controlling radical initiation (e.g., photoexcitation wavelength) and minimizing side reactions (e.g., overoxidation) using catalytic amounts of initiators .

Q. How does chemoselective speciation influence boronic ester transformations in multi-step syntheses?

Controlled speciation via pH or solvent polarity allows selective activation of boronic esters. For example, in palladium-catalyzed cross-coupling, adjusting solution equilibria enables homologation of aryl boronic esters without competing protodeboronation. This strategy supports iterative C–C bond formation in oligomer synthesis .

Q. What analytical challenges arise when characterizing boronic ester intermediates, and how are they resolved?

Boronic esters exhibit dynamic equilibria in solution, complicating NMR analysis. Techniques include:

Q. How can this compound be integrated into photoinduced decarboxylative borylation protocols?

Under visible light, the compound reacts with N-hydroxyphthalimide esters via boryl radical intermediates, enabling carboxylic acid-to-boronate conversions. Key parameters include irradiance (450 nm LED), solvent (DMF or THF), and diboron reagent stoichiometry. This method bypasses metal catalysts, enhancing functional group tolerance .

Methodological Notes

- Contradiction Resolution : Conflicting synthesis protocols (e.g., pH vs. catalytic methods) are context-dependent. Acidic conditions favor ester isolation, while catalytic routes suit tandem reactions .

- Data Validation : Cross-reference kinetic data (UV-vis) with HPLC or NMR to confirm reaction progress .

- Advanced Applications : Use radical clocks or isotopic labeling (e.g., D₂O) to probe protodeboronation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.